2-amino-3-(4-chlorobenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide
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Overview
Description
2-amino-3-(4-chlorobenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide is a synthetic organic compound that belongs to the indolizine family. This compound is characterized by its complex structure, which includes an indolizine core, a chlorobenzoyl group, and a methoxyphenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(4-chlorobenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a pyridine derivative and an appropriate alkyne or alkene under acidic or basic conditions.
Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group can be introduced via an acylation reaction using 4-chlorobenzoyl chloride and a suitable base such as triethylamine.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is typically attached through a nucleophilic substitution reaction involving 3-methoxyaniline and the intermediate compound formed in the previous steps.
Final Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzoyl group, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with alcohol groups.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry
In chemistry, 2-amino-3-(4-chlorobenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways and molecular mechanisms in cells.
Medicine
In medicinal chemistry, the compound is of interest due to its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development. Researchers are exploring its effects on various biological targets to determine its therapeutic potential.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties may make it suitable for applications in materials science, catalysis, or other industrial processes.
Mechanism of Action
The mechanism of action of 2-amino-3-(4-chlorobenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions.
Receptors: It may bind to receptors on the cell surface or within cells, influencing signal transduction pathways and cellular responses.
Proteins: The compound may interact with other proteins involved in critical cellular processes, such as DNA replication, transcription, or translation.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3-(4-fluorobenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide
- 2-amino-3-(4-bromobenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide
- 2-amino-3-(4-methylbenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide
Uniqueness
Compared to similar compounds, 2-amino-3-(4-chlorobenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide is unique due to the presence of the chlorobenzoyl group, which may confer distinct chemical and biological properties. This group can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for research and development.
Properties
IUPAC Name |
2-amino-3-(4-chlorobenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O3/c1-30-17-6-4-5-16(13-17)26-23(29)19-18-7-2-3-12-27(18)21(20(19)25)22(28)14-8-10-15(24)11-9-14/h2-13H,25H2,1H3,(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYUUWBCLULZOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.